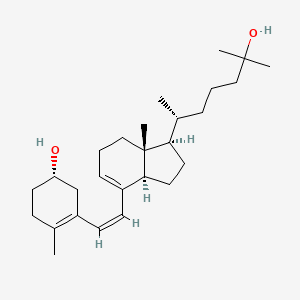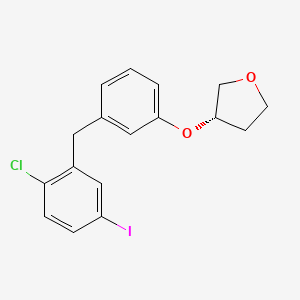
N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group, phenylmethoxy groups, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide typically involves the condensation of 4-nitroaniline with phenylmethoxyacetic acid derivatives. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide and a catalyst like 4-N,N-dimethylaminopyridine in a solvent such as dimethylformamide . The reaction conditions usually involve stirring at room temperature followed by heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylmethoxy derivatives.
Applications De Recherche Scientifique
N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylmethoxy groups can interact with hydrophobic regions of biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide
- N-(4-chlorophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide
- N-(4-fluorophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide
Uniqueness
N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C24H24N2O5 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide |
InChI |
InChI=1S/C24H24N2O5/c27-24(19-31-18-21-9-5-2-6-10-21)25(22-11-13-23(14-12-22)26(28)29)15-16-30-17-20-7-3-1-4-8-20/h1-14H,15-19H2 |
Clé InChI |
OPHWECYDLCGTCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


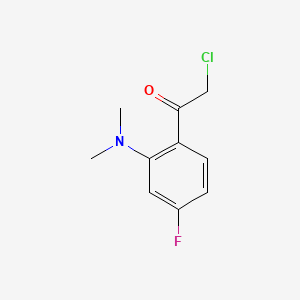

![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B15290617.png)
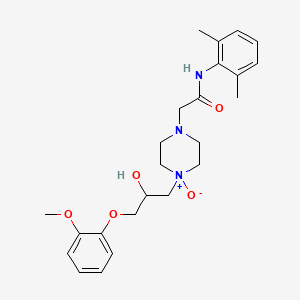
![4-[[[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl]amino]butanoic Acid](/img/structure/B15290640.png)
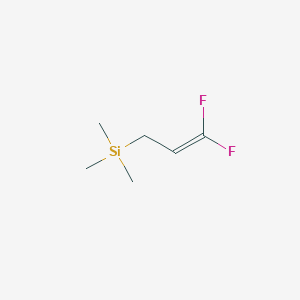
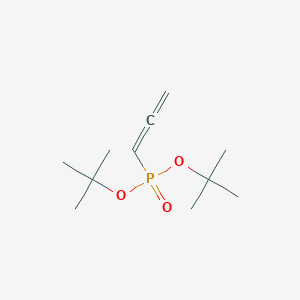
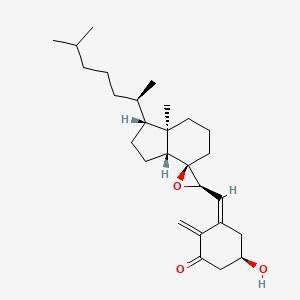
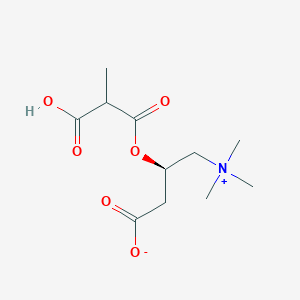
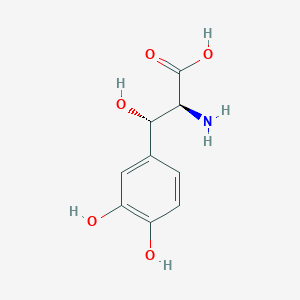
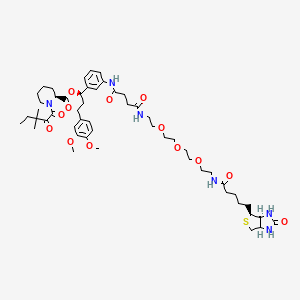
![4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole](/img/structure/B15290683.png)
